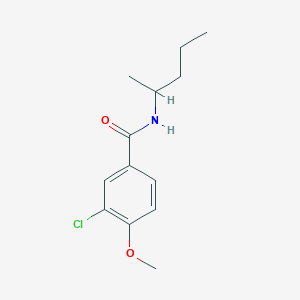
(5-chloro-2-methoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-chloro-2-methoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride, also known as ST1936, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of (5-chloro-2-methoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is not fully understood, but it is believed to act through multiple pathways. In oncology, this compound induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor. In cardiovascular diseases, this compound inhibits the renin-angiotensin-aldosterone system by blocking the angiotensin-converting enzyme and reducing the production of aldosterone. In neurological disorders, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and oxidative stress by increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound induces apoptosis, inhibits angiogenesis, and reduces cell proliferation. In cardiovascular tissues, this compound reduces blood pressure, improves cardiac function, and inhibits fibrosis. In neurological tissues, this compound reduces inflammation, oxidative stress, and improves neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
(5-chloro-2-methoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has several advantages for lab experiments, such as its high purity, stability, and solubility in water and organic solvents. However, this compound also has limitations, such as its high cost, limited availability, and potential toxicity at high concentrations.
Zukünftige Richtungen
(5-chloro-2-methoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has shown promising results in various preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. Some of the future directions for this compound research include:
1. Clinical trials to determine the safety and efficacy of this compound in humans.
2. Studies to determine the optimal dosage and administration route of this compound.
3. Investigation of the potential synergistic effects of this compound with other drugs or therapies.
4. Development of novel formulations or delivery systems to improve the bioavailability of this compound.
5. Investigation of the potential use of this compound as a diagnostic or prognostic marker in cancer or cardiovascular diseases.
Conclusion:
This compound is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications in oncology, cardiovascular diseases, and neurological disorders. Further research is needed to determine its safety and efficacy in humans and to explore its full potential as a therapeutic agent.
Synthesemethoden
(5-chloro-2-methoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is synthesized through a multi-step process that involves the reaction of 5-chloro-2-methoxybenzaldehyde and tetrahydro-2-furanylmethylamine in the presence of a reducing agent. The final product is obtained by treating the intermediate with hydrochloric acid. The purity of the compound is confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
(5-chloro-2-methoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has been extensively studied for its potential therapeutic applications in various fields such as oncology, cardiovascular diseases, and neurological disorders. In oncology, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular diseases, this compound has been shown to reduce blood pressure and improve cardiac function by inhibiting the renin-angiotensin-aldosterone system. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing inflammation and oxidative stress.
Eigenschaften
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2.ClH/c1-16-13-5-4-11(14)7-10(13)8-15-9-12-3-2-6-17-12;/h4-5,7,12,15H,2-3,6,8-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSIYUUWRXJPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CNCC2CCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5356970.png)


![6-[3-(hydroxymethyl)phenyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5356985.png)
![1-[2-(methoxymethyl)-5-pyrimidinyl]-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B5356989.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5356992.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B5357009.png)
![4-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5357011.png)
![1-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)cyclopentanol](/img/structure/B5357020.png)
![methyl 2-(5-{3-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5357027.png)
![2-chloro-6-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 4-isopropylbenzoate](/img/structure/B5357030.png)
![N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5357032.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-diethyl-1-piperidinecarboxamide](/img/structure/B5357042.png)
